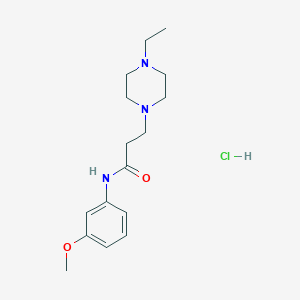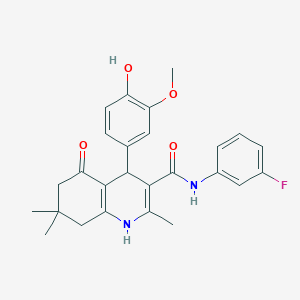![molecular formula C18H16ClNO3 B3940075 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK). JAKs are intracellular enzymes that are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and certain cancers.
Wirkmechanismus
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can block the downstream effects of these signaling pathways, including the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and other disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the number of activated T cells and B cells, which are involved in the immune response. In clinical studies, this compound has been shown to improve disease symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and handle in the lab. It has also been extensively studied in preclinical and clinical settings, which means that there is a large body of literature available on its effects and potential therapeutic applications. However, this compound also has some limitations. It is a relatively new drug, and there is still much that is not known about its long-term effects. In addition, it is a potent inhibitor of JAK enzymes, which are involved in many different signaling pathways. This means that it may have off-target effects that are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new JAK inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs, such as biologics, to improve its therapeutic efficacy. Finally, there is interest in studying the long-term effects of this compound on patients with autoimmune disorders and other diseases.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been studied for its potential use in preventing transplant rejection and treating certain cancers.
Eigenschaften
IUPAC Name |
4-chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-12-8-9-14(18(22)23)15(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-8,14-15H,9-10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCDZIYCVPQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)


![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)

![2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)